molecular formula C7H7F3N2 B1337982 N-(2,2,2-Trifluoroethyl)pyridin-3-amine CAS No. 77262-40-9

N-(2,2,2-Trifluoroethyl)pyridin-3-amine

Cat. No. B1337982
CAS RN: 77262-40-9
M. Wt: 176.14 g/mol
InChI Key: VBKBVAMLBKRKSE-UHFFFAOYSA-N
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Description

The compound "N-(2,2,2-Trifluoroethyl)pyridin-3-amine" is a fluorinated amine derivative that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine and amine derivatives, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives indicates the potential for creating a variety of functionalized pyridine compounds with biological activity .

Synthesis Analysis

The synthesis of related compounds involves the use of pyridinium 2,2,2-trifluoroacetate as a catalyst for the N-tert-butoxycarbonylation of amines, suggesting that similar ionic liquids could be used in the synthesis of "N-(2,2,2-Trifluoroethyl)pyridin-3-amine" . Additionally, the reaction of amines with trifluoromethyl-β-diketones to produce pyrrolo[3,2-b]pyridines demonstrates the reactivity of amines in the presence of trifluoromethyl groups and could be relevant to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as the 4-Methyl-N-(3-methylphenyl)pyridin-2-amine, shows significant twisting between aromatic rings and the potential for hydrogen bonding, which could also be expected in "N-(2,2,2-Trifluoroethyl)pyridin-3-amine" . The existence of dynamic tautomerism and divalent N(I) character in related compounds suggests that "N-(2,2,2-Trifluoroethyl)pyridin-3-amine" may also exhibit interesting electronic and structural properties .

Chemical Reactions Analysis

The reactivity of amines with various reagents, as seen in the formation of regioisomeric pyrrolo[3,2-b]pyridines, indicates that the amine group in "N-(2,2,2-Trifluoroethyl)pyridin-3-amine" could undergo similar reactions under the influence of Bronsted acids, bases, and Lewis acids . The formation of hypervalent complexes through intermolecular silicon...nitrogen interactions in the presence of pyridine derivatives suggests potential reactivity pathways for silicon-containing reagents with "N-(2,2,2-Trifluoroethyl)pyridin-3-amine" .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their basicity and potential for forming hydrogen bonds, can be inferred from nitrogen-NMR studies on protonated forms of aminomethylpyridine derivatives . The presence of trifluoromethyl groups in the structure of related compounds affects their electrophilicity and basicity, which could also be relevant to the physical and chemical properties of "N-(2,2,2-Trifluoroethyl)pyridin-3-amine" .

Scientific Research Applications

1. Diastereoselective Formal 1,3-Dipolar Cycloaddition

  • Summary of Application: This research developed a metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones, which can efficiently lead to the desymmetrization of cyclopentene-1,3-diones .
  • Methods of Application: The developed protocol allows for the smooth creation of a series of tetracyclic spirooxindoles containing pyrrolidine and cyclopentane subunits .
  • Results or Outcomes: The methodology can be extended to trifluoromethyl-substituted iminomalonate, and the corresponding formal [3+2] cycloaddition reaction affords bicyclic heterocycles containing fused pyrrolidine and cyclopentane moieties in moderate yields with >20:1 dr .

2. Copper(ii) Complexes of Cyclams

  • Summary of Application: A series of Cu(ii) complexes with cyclam-based ligands containing two N-(2,2,2-trifluoroethyl)-aminoalkyl pendant arms in 1,8-positions was studied in respect to potential use as contrast agents for 19F magnetic resonance imaging (MRI) .
  • Methods of Application: Geometric parameters (especially distances between fluorine atoms and the central metal ion) were determined for each complex and the identity of isomeric complex species present in solution was established .
  • Results or Outcomes: The NMR longitudinal relaxation times (T1) of 19F nuclei in the ligands at clinically relevant fields and temperatures (1–2 s) were significantly shortened upon Cu(ii) binding to 7–10 ms for [Cu(L1)]2+, 20–30 ms for [Cu(L2)]2+ and 20–50 ms for [Cu(L3)]2+ .

3. Synthesis of 3-nitro-N-(2,2,2-trifluoroethyl)-4-pyridinamine

  • Summary of Application: This compound can be used as an intermediate compound in the synthesis of RSV inhibiting imidazopyridines or imidazopyrimidines .
  • Methods of Application: The synthesis route for preparing 3-nitro-N-(2,2,2-trifluoroethyl)-4-pyridinamine is described in the patent .
  • Results or Outcomes: The patent does not provide specific results or outcomes, but the compound is intended for use in the synthesis of RSV inhibiting imidazopyridines or imidazopyrimidines .

4. Synthesis and Application of Trifluoromethylpyridines

  • Summary of Application: Trifluoromethylpyridines (TFMP) and its derivatives, including N-(2,2,2-Trifluoroethyl)pyridin-3-amine, have important application value in medicinal chemistry, pesticides, functional materials, and other fields .
  • Methods of Application: Various methods of synthesizing TFMP derivatives have been reported .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

5. Synthesis of RSV Inhibiting Imidazopyridines or Imidazopyrimidines

  • Summary of Application: The compound “3-nitro-N-(2,2,2-trifluoroethyl)-4-pyridinamine” can be used as an intermediate compound in the synthesis of RSV inhibiting imidazopyridines or imidazopyrimidines .
  • Methods of Application: The synthesis route for preparing this compound is described in the patent .
  • Results or Outcomes: The patent does not provide specific results or outcomes, but the compound is intended for use in the synthesis of RSV inhibiting imidazopyridines or imidazopyrimidines .

6. Synthesis of Trifluoromethylpyridines (TFMP)

  • Summary of Application: TFMP and its derivatives, including N-(2,2,2-Trifluoroethyl)pyridin-3-amine, have important application value in medicinal chemistry, pesticides, functional materials, and other fields .
  • Methods of Application: Various methods of synthesizing TFMP derivatives have been reported .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-2-1-3-11-4-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKBVAMLBKRKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507415
Record name N-(2,2,2-Trifluoroethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-Trifluoroethyl)pyridin-3-amine

CAS RN

77262-40-9
Record name N-(2,2,2-Trifluoroethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Chen, H Wang, W Jiang, PX Rui… - Organic & Biomolecular …, 2019 - pubs.rsc.org
We have realized the first Ullmann type coupling reaction of tri(di)fluoroethylamine with (hetero)aromatic bromides, employing 5–20 mol% Cu2O and an oxalamide ligand [N-(2,4,6-…
Number of citations: 8 pubs.rsc.org

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